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6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of dihydropyrano[2,3-c]pyrazoles. Its molecular formula is C22H18Cl2N4O, and it has a molecular weight of 425.3 g/mol. The compound features a unique structural framework that integrates an amino group, dichlorophenyl and phenyl substitutions, a propyl chain, and a carbonitrile functional group. This intricate structure contributes to its diverse biological activities and potential applications in medicinal chemistry.
Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Various nucleophiles are employed for substitution reactions, conducted under controlled conditions to ensure high selectivity and yield.
The biological activity of 6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied. It exhibits inhibitory effects on specific kinases involved in cell signaling pathways. This inhibition can modulate several cellular processes, making the compound a candidate for therapeutic applications in diseases such as cancer and inflammation. Its ability to interact with molecular targets highlights its potential as a valuable tool in drug development.
The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. This reaction is often carried out under solvent-free conditions at room temperature, aligning with green chemistry principles.
In industrial settings, the synthesis can be scaled up using similar multi-component reactions. The use of heterogeneous catalysts has been reported to enhance reaction efficiency and yield. For instance, catalysts such as nano-eggshell/Ti(IV) have been utilized to improve the sustainability of the process.
6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile has potential applications in:
Research indicates that this compound interacts with specific molecular targets within cells, particularly kinases that are crucial for signaling pathways. By inhibiting these kinases, it may affect cellular processes involved in proliferation and inflammation, offering insights into its therapeutic potential against various diseases.
Several compounds share structural similarities with 6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| 6-Amino-3-methyl-4-phenyl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile | C14H12N4O | Methyl group instead of propyl |
| 6-Amino-4-(2,4-dichlorophenyl)-1H-pyrano[2,3-c]pyrazole | C20H14Cl2N4O | Different dichlorophenyl substitution |
| 6-Amino-4-(3,4-dimethoxyphenyl)-1-pheny -1H-pyrano[2,3-c]pyrazole | C19H22N4O4 | Dimethoxy substitution instead of dichlorophenyl |
These compounds differ primarily in their substituents and functional groups while retaining the core dihydropyrano[2,3-c]pyrazole structure. The unique combination of substituents in 6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile contributes to its distinctive biological activity and potential applications compared to its analogs.